1-Boc-3-pyrrolidinecarbaldehyde
Overview
Description
1-Boc-3-pyrrolidinecarbaldehyde, also known as tert-butyl 3-formylpyrrolidine-1-carboxylate, is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is a colorless to light yellow oil and is used extensively in organic synthesis, particularly in the preparation of tertiary amines and other pharmacologically active compounds .
Preparation Methods
1-Boc-3-pyrrolidinecarbaldehyde can be synthesized through various methods. One common synthetic route involves the oxidation of 1-Boc-3-hydroxymethylpyrrolidine . The reaction typically requires an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions. The compound can also be prepared by reacting pyrrolidine-3-carboxylic acid with tert-butyl chloroformate and then oxidizing the resulting intermediate .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-3-pyrrolidinecarbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrolidines .
Scientific Research Applications
1-Boc-3-pyrrolidinecarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-pyrrolidinecarbaldehyde depends on its specific application. The molecular targets and pathways involved vary depending on the specific reaction and the final product being synthesized .
Comparison with Similar Compounds
1-Boc-3-pyrrolidinecarbaldehyde can be compared with other similar compounds, such as:
1-Boc-3-pyrrolidinol: This compound is similar in structure but contains a hydroxyl group instead of an aldehyde group.
1-Boc-3-pyrrolidinecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its aldehyde functionality, which allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLADVOODHZCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59379-02-1 | |
Record name | (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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